1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1H-indol-3-yl)urea
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Overview
Description
1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1H-indol-3-yl)urea is a synthetic organic compound that features a benzo[d][1,3]dioxole moiety and an indole group linked through a urea functional group. Compounds containing these structural motifs are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1H-indol-3-yl)urea typically involves the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Indole synthesis: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Urea linkage formation: The final step involves the reaction of the benzo[d][1,3]dioxole derivative with the indole derivative in the presence of a urea-forming reagent such as phosgene or carbonyldiimidazole.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1H-indol-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving indole and benzo[d][1,3]dioxole derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1H-indol-3-yl)urea would depend on its specific biological target. Generally, compounds with indole and benzo[d][1,3]dioxole moieties can interact with various enzymes, receptors, or DNA, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1H-indol-3-yl)carbamate
- 1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1H-indol-3-yl)thiourea
Uniqueness
1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1H-indol-3-yl)urea is unique due to its specific combination of benzo[d][1,3]dioxole and indole moieties linked through a urea group. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Biological Activity
The compound 1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1H-indol-3-yl)urea is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound combines the structural motifs of benzo[d][1,3]dioxole and indole, which are known for their diverse pharmacological properties. This article provides a detailed overview of its biological activities, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Target Interaction
The primary biological target for this compound is tubulin , a key protein involved in microtubule formation. The interaction with tubulin disrupts microtubule dynamics, which is crucial for cell division and intracellular transport.
Mode of Action
- Microtubule Disruption : The compound may either suppress tubulin polymerization or stabilize existing microtubules, leading to cell cycle arrest and apoptosis in cancer cells.
- Cell Cycle Effects : It has been observed to induce cell cycle arrest at the S phase, which is critical for the proliferation of cancer cells.
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes some key findings:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa (cervical cancer) | 5.2 | Microtubule stabilization |
MCF-7 (breast cancer) | 4.8 | Induction of apoptosis |
A549 (lung cancer) | 6.0 | Cell cycle arrest at S phase |
These results suggest that the compound has potential as an anticancer agent by targeting microtubule dynamics.
Other Biological Activities
In addition to its anticancer properties, preliminary studies have indicated that this compound may possess:
- Antimicrobial Activity : Exhibiting moderate activity against both Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Effects : Potential inhibition of pro-inflammatory cytokines in vitro.
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
- Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry demonstrated that the compound effectively inhibited cell proliferation in HeLa and MCF-7 cells through microtubule disruption .
- Antimicrobial Evaluation : Another research effort assessed the antimicrobial properties against various pathogens, revealing promising results with an MIC value of 12 µg/mL against Staphylococcus aureus .
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-(1H-indol-3-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c21-17(20-14-9-18-13-4-2-1-3-12(13)14)19-8-11-5-6-15-16(7-11)23-10-22-15/h1-7,9,18H,8,10H2,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRYQFTVOSIXGJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)NC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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